molecular formula C14H20N2O3S B5405596 N-{4-[(allylamino)sulfonyl]phenyl}pentanamide

N-{4-[(allylamino)sulfonyl]phenyl}pentanamide

Cat. No.: B5405596
M. Wt: 296.39 g/mol
InChI Key: PQZPNOPQNUXAQK-UHFFFAOYSA-N
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Description

N-{4-[(allylamino)sulfonyl]phenyl}pentanamide, also known as APS-1 or MLR-1023, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-{4-[(allylamino)sulfonyl]phenyl}pentanamide inhibits the activity of DPP-IV by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down incretin hormones, which are responsible for stimulating insulin secretion. As a result, insulin secretion is increased, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase insulin secretion, decrease blood glucose levels, and improve glucose tolerance in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as rheumatoid arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(allylamino)sulfonyl]phenyl}pentanamide in lab experiments is its specificity for DPP-IV. This allows for precise inhibition of the enzyme without affecting other pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}pentanamide. One direction is to investigate its potential as a treatment for other diseases such as rheumatoid arthritis and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound as a treatment for type 2 diabetes.

Synthesis Methods

N-{4-[(allylamino)sulfonyl]phenyl}pentanamide can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrophenylsulfonamide with allylamine to form 4-[(allylamino)sulfonyl]phenylamine. This intermediate compound is then reacted with pentanoyl chloride to produce this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-{4-[(allylamino)sulfonyl]phenyl}pentanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of a specific enzyme called dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making this compound a potential treatment for type 2 diabetes.

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-5-6-14(17)16-12-7-9-13(10-8-12)20(18,19)15-11-4-2/h4,7-10,15H,2-3,5-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZPNOPQNUXAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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